molecular formula C23H15Cl2N3O B15217008 Benzamide, 3,4-dichloro-N-(4,6-diphenyl-2-pyrimidinyl)- CAS No. 820961-62-4

Benzamide, 3,4-dichloro-N-(4,6-diphenyl-2-pyrimidinyl)-

Cat. No.: B15217008
CAS No.: 820961-62-4
M. Wt: 420.3 g/mol
InChI Key: YYTAOASUFGFGNV-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms on the benzene ring and a pyrimidine moiety substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4,6-diphenylpyrimidin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-dichloro-N,N-dimethylpyridin-4-amine

Uniqueness

3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide is unique due to the presence of both dichlorobenzamide and diphenylpyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds .

Properties

CAS No.

820961-62-4

Molecular Formula

C23H15Cl2N3O

Molecular Weight

420.3 g/mol

IUPAC Name

3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide

InChI

InChI=1S/C23H15Cl2N3O/c24-18-12-11-17(13-19(18)25)22(29)28-23-26-20(15-7-3-1-4-8-15)14-21(27-23)16-9-5-2-6-10-16/h1-14H,(H,26,27,28,29)

InChI Key

YYTAOASUFGFGNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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